molecular formula C12H20N4 B1454100 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249749-76-5

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No. B1454100
M. Wt: 220.31 g/mol
InChI Key: DQBTWBGKLTXTKY-UHFFFAOYSA-N
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Description

“4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” are not explicitly mentioned in the available sources. The compound has a molecular weight of 220.31 .

Scientific Research Applications

Antimicrobial and Antifungal Agents

Synthesis and Biological Activity

A number of studies have focused on synthesizing 1,2,4-triazine and 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized to explore their potential as new therapeutic agents against various fungal and bacterial infections. For instance, some derivatives have been found to be equipotent to known antifungal agents like miconazole against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, showcasing their potential in treating infections caused by these pathogens (Sangshetti & Shinde, 2010); (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Characterization of Heterocyclic Compounds

Antimicrobial and Antifungal Studies

Researchers have synthesized various heterocyclic compounds, including triazole-thiazolidine clubbed compounds, to evaluate their antimicrobial behavior. These compounds were characterized by spectral features and elemental contents, and they showed promising antimicrobial properties (Rameshbabu, Gulati, & Patel, 2019).

Anti-arrhythmic Activity

Thiazole, Thiadiazole, and Triazole Derivatives

A study on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives revealed significant anti-arrhythmic activity, indicating the potential for developing new treatments for arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Anticancer Applications

Cytotoxic Evaluation

Novel 1,2,3-triazole-4-linked derivatives starting from cyclohexanone have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines, suggesting potential applications in cancer treatment (Mahdavi et al., 2016).

Corrosion Inhibition

Piperidine Derivatives in Seawater

Research into the inhibitory effect of piperidine derivatives on the corrosion of brass in natural seawater has provided insights into their potential as corrosion inhibitors, an application of significant industrial importance (Raj & Rajendran, 2013).

properties

IUPAC Name

4-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-4-11(3-1)16-9-14-15-12(16)10-5-7-13-8-6-10/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBTWBGKLTXTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

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